N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE
Overview
Description
N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyl group, a cyclohexanecarbonyl group, and an indole moiety, making it a complex and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring. The resulting indole is then acylated with cyclohexanecarbonyl chloride in the presence of a base such as pyridine to introduce the cyclohexanecarbonyl group. Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-benzyl-2-(3-cyclohexylmethanol-1H-indol-1-yl)acetamide.
Substitution: Formation of various N-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors, including serotonin and dopamine receptors, which may explain its potential therapeutic effects. The compound may also interact with enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-nitro-1H-imidazole-1-acetamide
- N-Benzyl-2-(3-cyclohexylcarbonyl-1H-indol-1-yl)acetamide
Uniqueness
N-BENZYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexanecarbonyl group and the benzyl group on the indole scaffold differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
IUPAC Name |
N-benzyl-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(25-15-18-9-3-1-4-10-18)17-26-16-21(20-13-7-8-14-22(20)26)24(28)19-11-5-2-6-12-19/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKJRWRZEXDOPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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